Ethyl tetradec-11-enoate Ethyl tetradec-11-enoate
Brand Name: Vulcanchem
CAS No.: 180251-96-1
VCID: VC19103706
InChI: InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h5-6H,3-4,7-15H2,1-2H3
SMILES:
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol

Ethyl tetradec-11-enoate

CAS No.: 180251-96-1

Cat. No.: VC19103706

Molecular Formula: C16H30O2

Molecular Weight: 254.41 g/mol

* For research use only. Not for human or veterinary use.

Ethyl tetradec-11-enoate - 180251-96-1

Specification

CAS No. 180251-96-1
Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
IUPAC Name ethyl tetradec-11-enoate
Standard InChI InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h5-6H,3-4,7-15H2,1-2H3
Standard InChI Key APRBSIPCKVBNFF-UHFFFAOYSA-N
Canonical SMILES CCC=CCCCCCCCCCC(=O)OCC

Introduction

Structural and Chemical Properties

Molecular Architecture

Ethyl tetradec-11-enoate consists of a tetradecenoic acid backbone esterified with ethanol. The trans-configuration of the double bond (C11–C12) is confirmed by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy . Key spectral data include:

  • IR (vapor phase): Strong absorption at 1745 cm1^{-1} (ester C=O stretch) and 1650 cm1^{-1} (C=C stretch) .

  • 13C^{13}\text{C} NMR: Peaks at δ 171.1 ppm (ester carbonyl), 130.2 ppm (C11), and 127.5 ppm (C12) .

Physicochemical Data

PropertyValueSource
Molecular Weight254.41 g/mol
Boiling Point~308°C (estimated) *
Density0.879 g/cm3^3 (analog)
SolubilityInsoluble in water; soluble in organic solvents

*Estimated based on methyl tetradec-11-enoate data .

Synthesis Methods

Wittig Olefination

The primary synthesis route involves a Wittig reaction between dodecyl aldehyde and ethyl (triphenylphosphoranylidene)acetate. This method yields the trans-isomer selectively under controlled conditions:

RCHO+Ph3P=CHCOOEtRCH=CHCOOEt+Ph3P=O\text{RCHO} + \text{Ph}_3\text{P=CHCOOEt} \rightarrow \text{RCH=CHCOOEt} + \text{Ph}_3\text{P=O}

Key parameters:

  • Catalyst: Sodium bis(trimethylsilyl)amide .

  • Yield: 75–95% .

  • Purity: >97% trans-isomer confirmed via gas chromatography .

Alternative Approaches

  • Cross-Metathesis: Olefin metathesis of shorter-chain esters using Grubbs catalysts .

  • Enzymatic Esterification: Lipase-mediated synthesis from tetradec-11-enoic acid and ethanol, though yields are lower (50–60%) .

Applications in Research and Industry

Biochemical Studies

Ethyl tetradec-11-enoate serves as a precursor for labeled lipid second messengers, such as D-erythro-sphingosine-1-phosphate-13C2^{13}\text{C}_2,D2_2. Its biological effects include:

  • Anticancer Activity: Inhibition of melanoma cell migration (IC50_{50} = 5 µM) without cytotoxicity.

  • Calcium Signaling: Mobilization of intracellular Ca2+^{2+} stores in HEK293 cells.

  • Enzyme Modulation: Activation of phospholipase D and suppression of cAMP levels.

Industrial Uses

  • Flavor and Fragrance: As a component in insect pheromone analogs (e.g., Bactrocera kraussi) .

  • Polymer Science: A monomer for synthesizing bio-based polyesters with tunable thermal properties .

Comparative Analysis with Analogous Esters

CompoundMolecular FormulaBoiling Point (°C)Key Applications
Ethyl tetradec-11-enoateC16_{16}H30_{30}O2_2~308Cancer research, polymers
Methyl tetradec-11-enoateC15_{15}H28_{28}O2_2308.5Surfactants
Ethyl tetradecanoateC16_{16}H32_{32}O2_2256Cosmetic emollients

Future Research Directions

  • Drug Delivery Systems: Exploiting its lipid solubility for nanoparticle formulations.

  • Sustainable Chemistry: Catalytic upgrading into biofuels via hydrogenolysis .

  • Ecotoxicology: Assessing environmental persistence in aquatic ecosystems.

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